molecular formula C17H36N2O B1670668 N-[3-(dimethylamino)propyl]dodecanamide CAS No. 3179-80-4

N-[3-(dimethylamino)propyl]dodecanamide

Cat. No.: B1670668
CAS No.: 3179-80-4
M. Wt: 284.5 g/mol
InChI Key: TWMFGCHRALXDAR-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biological Sciences

The contemporary relevance of N-[3-(dimethylamino)propyl]dodecanamide is rooted in its dual role as both a functional surfactant and a key chemical building block. Its amphiphilic nature is central to its applications in surface and colloid chemistry, while its reactive sites allow for its use in synthesizing novel molecules with specialized functions.

In the chemical sciences, the compound is recognized for its effectiveness as a surfactant. Its ability to reduce surface tension is exploited in various formulations and chemical reactions. A notable application is in the energy sector, where it is studied for its utility in preventing the agglomeration of gas hydrates in hydrocarbon flowlines, a critical issue in oil and gas capture and transport. cymitquimica.comlookchem.com Beyond its direct use, it serves as a precursor for advanced surfactant systems. Researchers have used it as a foundational molecule to create novel cationic Gemini surfactants, which are compounds containing two surfactant units linked by a spacer. researchgate.netmdpi.com These Gemini surfactants often exhibit superior performance compared to their single-chain counterparts.

In the biological sciences, the significance of this compound and related amidoamines is linked to the development of advanced delivery systems and bioactive materials. ontosight.ai The presence of the tertiary amino group is particularly important, as it can be protonated under specific pH conditions, conferring a positive charge to the molecule. This characteristic is highly sought after in the design of non-viral vectors for gene therapy. nih.gov Cationic lipids and polymers are widely explored for their ability to form complexes, known as lipoplexes, with negatively charged genetic material like DNA and pDNA. nih.gov These complexes can facilitate cellular entry and promote endosomal escape, crucial steps for the successful delivery of therapeutic genes. nih.gov Furthermore, research into related amidoamine cationic surfactants has demonstrated their potential as antimicrobial agents, indicating a broader scope of bioactive properties for this class of compounds. researchgate.net

Table 2: Comparison of Synthesis Routes for this compound
ReactantsConditionsReported YieldReference
Lauric acid and 1-amino-3-(dimethylamino)propanePotassium hydroxide (B78521)/sodium hydroxide catalyst in water at 200 °C98.6% lookchem.com
n-Dodecanoyl chloride and 1-amino-3-(dimethylamino)propaneTriethylamine (B128534) in dichloromethane (B109758) at 20 °C93.0% lookchem.com

Historical Context of Amidoamine Research

The study of amidoamines is intrinsically linked to the broader history of surfactant chemistry. whamine.com Amidoamines are a class of compounds formed through the reaction of fatty acids with amines. wikipedia.org Historically, their primary role in industrial chemistry was not as standalone functional products but as crucial intermediates in the synthesis of other widely used surfactants. wikipedia.org The most prominent example is their role as precursors to amphoteric surfactants, particularly cocamidopropyl betaine (B1666868) (CAPB), a common ingredient in personal care products like shampoos and soaps. wikipedia.orgresearchgate.net

Much of the early scientific literature focusing specifically on amidoamines arose from their presence as unreacted precursors and impurities in commercial CAPB formulations. researchgate.netresearchgate.net This prompted research, particularly in the field of dermatology, to understand the properties and biological interactions of these residual compounds. lvhn.orgcir-safety.org While these initial investigations were often centered on contact sensitization, they built a foundational understanding of amidoamine chemistry and its prevalence in consumer products. researchgate.netcir-safety.org

This body of research marked a turning point. Initially viewed as mere intermediates or byproducts, the distinct chemical and physical properties of amidoamines began to be recognized. Over time, the research focus has shifted from their role as impurities to exploring their potential as primary functional agents. Scientists began to investigate compounds like this compound not for their relation to CAPB, but for their own inherent value as cationic surfactants, antimicrobial agents, and building blocks for advanced materials, leading to their current status as subjects of interest in diverse scientific and industrial fields. ontosight.airesearchgate.net

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]dodecanamide
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InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20)
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InChI Key

TWMFGCHRALXDAR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN(C)C
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Molecular Formula

C17H36N2O
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DSSTOX Substance ID

DTXSID8044913
Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Molecular Weight

284.5 g/mol
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Physical Description

Liquid; Liquid, Other Solid
Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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CAS No.

3179-80-4, 1147459-12-8
Record name (Laurylamidopropyl)dimethylamine
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Record name Dimethylaminopropyl lauramide
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Record name Dodecanamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(Dimethylamino)propyl]dodecanamide
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Record name N-[3-(dimethylamino)propyl]dodecanamide
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Record name Amides, C12-18, N-[3-(dimethylamino)propyl]
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Record name LAURAMIDOPROPYL DIMETHYLAMINE
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Synthesis and Chemical Reactivity of N 3 Dimethylamino Propyl Dodecanamide

Advanced Synthetic Methodologies for Amidoamine Compounds

The industrial and laboratory synthesis of N-[3-(dimethylamino)propyl]dodecanamide and related amidoamines has evolved to incorporate more efficient, sustainable, and scalable methods. These advancements focus on improving reaction yields, reducing waste, and enhancing control over the reaction process.

The foundational method for synthesizing this compound is the direct amidation between dodecanoic acid and N,N-dimethyl-1,3-propanediamine. Optimization of this condensation reaction is crucial for achieving high yields and purity. Key parameters that are manipulated include temperature, solvent, catalyst, and the nature of the carboxylic acid starting material.

One common laboratory approach involves the conversion of dodecanoic acid to a more reactive derivative, such as dodecanoyl chloride, using an agent like thionyl chloride. lookchem.com This activated intermediate then readily reacts with N,N-dimethyl-1,3-propanediamine. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at controlled temperatures (e.g., 0–5°C), with a base such as triethylamine (B128534) added to neutralize the hydrochloric acid byproduct.

Direct amidation of the carboxylic acid is also feasible at higher temperatures (e.g., 200°C) and under vacuum to remove the water formed during the reaction, driving the equilibrium towards the product. lookchem.com The choice of solvent can also play a significant role. High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) have been shown to promote condensation reactions by allowing for higher reaction temperatures, which can increase the reaction rate and yield. researchgate.net

Bayesian optimization has been used to explore a wide chemical space for condensation reactions, identifying conditions that improve both conversion and selectivity by analyzing the effects of variables like catalysts, solvents, and temperature. nih.gov

Table 1: Comparison of Synthetic Routes for this compound
PathwayStarting MaterialsTypical ConditionsReported YieldReference
Acid Chloride PathwayDodecanoyl chloride, N,N-dimethyl-1,3-propanediamineDichloromethane, Triethylamine, 20°C93.0% lookchem.com
Direct Amidation (High Temp)Dodecanoic acid, N,N-dimethyl-1,3-propanediamineWater, NaOH/KOH catalyst, 200°C, Vacuum98.6% lookchem.com

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical synthesis for producing N-acyl amines. nih.govresearchgate.net Enzymes such as lipases or acyltransferases can catalyze the formation of amide bonds under mild conditions, avoiding the use of harsh reagents and protecting groups. nih.govgoogle.com

Two primary enzymatic strategies are employed for N-acyl amine synthesis:

ATP-Independent Pathways : These often involve hydrolases like lipases. nih.govresearchgate.net The enzyme uses a nucleophilic residue in its active site to form an acyl-enzyme intermediate with the fatty acid. This activated intermediate is then attacked by the amine (N,N-dimethyl-1,3-propanediamine) to form the final amide product. researchgate.net

ATP-Dependent Pathways : These pathways utilize acyl-adenylating enzymes. nih.govresearchgate.net The enzyme first activates the carboxylic acid by reacting it with adenosine (B11128) triphosphate (ATP), forming an acyl-adenylate intermediate. nih.govnih.govresearchgate.net This highly reactive intermediate can then be captured by an amine nucleophile to yield the N-acyl amide. nih.gov The TamA adenylation (ANL) domain is one such biocatalyst that can generate acyl adenylates from fatty acids, which can then react with various amines. nih.gov

These biocatalytic methods are desirable for their high specificity and operation under environmentally benign conditions, representing a significant advancement in amidoamine synthesis. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including amide bond formation. mdpi.comnih.gov Compared to conventional heating, microwave irradiation offers benefits such as rapid heating, shorter reaction times, higher yields, and often, enhanced product purity. mdpi.comfigshare.comnih.gov

In the context of this compound synthesis, microwave energy can be applied to the condensation reaction between dodecanoic acid and N,N-dimethyl-1,3-propanediamine. The rapid and uniform heating provided by microwaves can significantly reduce the reaction time from hours to minutes. nih.gov For instance, microwave-assisted solid-phase synthesis of polyamides has demonstrated faster coupling times and cleaner products. nih.gov The reaction can be performed in high-boiling solvents or even under solvent-free conditions, aligning with the principles of green chemistry. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours (e.g., 3-4 hours)Minutes (e.g., 4-5 minutes) mdpi.com
YieldModerate (e.g., 70-72%)Excellent (e.g., 87-95%) mdpi.comnih.gov
Energy EfficiencyLowerHigher (direct energy transfer to reactants) mdpi.com

For large-scale and industrial production of amidoamines, continuous flow reactor systems offer significant advantages over traditional batch processing. prolabas.commit.edu Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. mit.edu

In a typical continuous flow setup for this compound synthesis, preheated streams of dodecanoic acid and N,N-dimethyl-1,3-propanediamine are continuously fed into a heated reactor coil or microreactor. The small reactor volume and high surface-area-to-volume ratio enable excellent heat transfer and mixing, minimizing side reactions and enhancing safety, particularly for exothermic reactions. rsc.org A simple protocol using a screw reactor has been developed for the direct amidation of acids, achieving high conversions with residence times ranging from 30 to 300 seconds. rsc.org The product stream exits the reactor continuously and can be directed to in-line purification units, such as liquid-liquid separators, for an integrated and automated production process. mit.edu

This methodology is highly scalable and efficient, making it ideal for the commercial production of this compound. prolabas.comrsc.org

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification allows for the alteration of a molecule's properties after its initial synthesis, enabling the creation of derivatives with enhanced or novel functionalities. rsc.org For this compound, a key derivatization strategy involves the tertiary amine group.

The tertiary dimethylamino group in this compound can be readily oxidized to form its corresponding N-oxide analogue, this compound N-oxide. This transformation introduces an oxygen atom to the nitrogen, creating a zwitterionic N⁺-O⁻ functional group which significantly increases the molecule's polarity and hydrophilicity. nih.gov

The synthesis of N-oxides from tertiary amines is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids. nih.gov The reaction with H₂O₂ is a common and environmentally friendly method. rsc.org The resulting N-oxide derivative exhibits different physicochemical properties compared to the parent amidoamine. For example, the increased polarity enhances its solubility in polar solvents and modifies its surfactant properties, expanding its utility in formulations like foam stabilizers.

Table 3: Property Comparison of this compound and its N-Oxide
PropertyParent AmidoamineN-Oxide DerivativeReference
CAS Number3179-80-461792-31-2 chemos.de
Molecular FormulaC₁₇H₃₆N₂OC₁₇H₃₆N₂O₂ chemos.de
Molar Mass284.48 g/mol300.48 g/mol chemspider.com
PolarityModerateHigher
SolubilityModerate in polar solventsHigher in polar solvents

Salt Formation Mechanisms and Ionic Forms

The chemical structure of this compound incorporates a tertiary amine group, which imparts basic properties to the molecule. This functionality allows it to react with various acids to form salts. The mechanism is a classic acid-base neutralization reaction where the lone pair of electrons on the nitrogen atom of the dimethylamino group accepts a proton (H⁺) from an acid.

Two common examples of such salt formation include:

Reaction with Hydrochloric Acid (HCl): When treated with HCl, the compound forms this compound monohydrochloride. The tertiary amine is protonated to yield a dimethylaminopropylammonium cation, with the chloride ion (Cl⁻) as the counter-ion.

Reaction with Acetic Acid (CH₃COOH): Similarly, reaction with acetic acid produces this compound acetate (B1210297). nih.gov The proton from the carboxylic acid group is transferred to the tertiary amine, resulting in the formation of an acetate salt. nih.gov

The generalized reaction can be depicted as follows:

R-N(CH₃)₂ + HA → [R-NH(CH₃)₂]⁺A⁻

Where R represents the dodecanamidopropyl group and HA represents a generic acid. The resulting ionic form is a substituted ammonium (B1175870) salt.

Investigation of Reduction and Substitution Reactions

The this compound molecule possesses two primary reactive sites for reduction and substitution: the amide linkage and the tertiary amine group.

Reduction Reactions: The amide group can be reduced to an amine using powerful reducing agents. A standard reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org The reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). This process results in the formation of a diamine, specifically N¹,N¹-dimethyl-N³-dodecylpropane-1,3-diamine. The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reagents. masterorganicchemistry.comyoutube.com

Substitution and Oxidation Reactions: The tertiary amine group is susceptible to nucleophilic substitution and oxidation reactions.

Quaternization: As a tertiary amine, the dimethylamino group can react with alkyl halides (e.g., iodomethane (B122720) or iodo-alkanes) in a process known as quaternization. researchgate.net This Sₙ2 reaction involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. The product is a quaternary ammonium salt, which carries a permanent positive charge and has different surfactant properties compared to the parent molecule.

Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide derivative, this compound N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide has increased polarity and hydrophilicity.

Reaction TypeFunctional GroupReagent(s)Product
ReductionAmideLithium Aluminum Hydride (LiAlH₄)N¹,N¹-dimethyl-N³-dodecylpropane-1,3-diamine
Substitution (Quaternization)Tertiary AmineAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
OxidationTertiary AmineHydrogen Peroxide (H₂O₂)This compound N-oxide

Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of this compound.

Advanced Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the different types of protons in the molecule based on their chemical environment. Characteristic signals for this compound would include peaks for the methyl groups on the nitrogen, the methylene groups of the propyl chain, and the long alkyl chain of the dodecanamide (B72619) moiety.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound is characterized by strong absorption bands corresponding to the amide group, typically around 1640 cm⁻¹ (Amide I band, C=O stretch) and 1550 cm⁻¹ (Amide II band, N-H bend). C-H stretching vibrations from the alkyl chains are also prominent.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For this compound (molecular weight 284.48 g/mol ), the expected mass-to-charge ratio (m/z) for this ion would be approximately 285.3. massbank.eu

TechniqueObservationInference
¹H NMRSignals at δ ~2.2-2.3 ppmN-CH₃ protons
FTIRBands at ~1640 cm⁻¹ and ~1550 cm⁻¹Amide C=O stretch and N-H bend
ESI-MSPeak at m/z ~285.3Protonated molecular ion [M+H]⁺

Chromatographic Approaches for Impurity Profiling

Chromatographic methods are vital for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. biomedres.usiajps.comresearchgate.netarastirmax.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. iajps.com A reverse-phase (RP) HPLC method can be employed for the analysis of this compound. sielc.com A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape by protonating the amine. sielc.comsielc.com This method can effectively separate the main compound from potential impurities such as unreacted dodecanoic acid.

Gas Chromatography (GC): While direct GC analysis of amines can be challenging due to their polarity causing peak tailing, it is a feasible method, particularly for volatile impurities. nih.govbre.com Often, derivatization of the amine is required to reduce its polarity and improve chromatographic performance. researchgate.netnih.gov GC can be used to detect residual starting materials like N,N-dimethyl-1,3-propanediamine. Specialized columns, such as the Agilent CP-Volamine, are designed to improve the peak shape and reproducibility for amine analysis. nih.gov

Common impurities that may be monitored include unreacted starting materials (dodecanoic acid, N,N-dimethyl-1,3-propanediamine) and by-products from the synthesis process.

Mechanistic Investigations of Interfacial Phenomena and Surfactant Activity

Fundamental Principles of Surface Tension Reduction

The defining characteristic of N-[3-(dimethylamino)propyl]dodecanamide as a surfactant is its ability to reduce the surface tension of aqueous solutions. In bulk water, strong cohesive forces between water molecules, primarily hydrogen bonds, create a high surface tension. When this compound is introduced, its amphiphilic nature causes it to preferentially migrate to the air-water interface.

At this interface, the molecules orient themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic headgroups remaining in the aqueous phase. This arrangement disrupts the cohesive hydrogen bonding network between surface water molecules. By replacing water molecules at the surface with surfactant molecules, the energy required to expand the surface is lowered, resulting in a significant reduction in surface tension. This process continues as more surfactant is added until the surface becomes saturated, at which point the minimum surface tension is achieved.

Micellization Behavior and Self-Assembly Characteristics

Once the air-water interface is saturated with surfactant molecules, further increases in concentration lead to a distinct self-assembly process in the bulk solution known as micellization. wikipedia.org The concentration at which this phenomenon begins is termed the critical micelle concentration (CMC). science.gov Above the CMC, monomeric surfactant molecules spontaneously aggregate to form thermodynamically stable, colloidal-sized clusters called micelles. wikipedia.org

The CMC is a key parameter for any surfactant and can be determined experimentally by measuring a physical property of the solution, such as surface tension or conductivity, as a function of surfactant concentration. A distinct break in the slope of the resulting plot indicates the CMC. researchgate.net The thermodynamics of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process, can be calculated from the temperature dependence of the CMC, providing insight into the driving forces of self-assembly. rsc.orgyoutube.com For many cationic surfactants, the process is predominantly entropy-driven, although enthalpic contributions are also significant. arxiv.org

Table 1: Representative Thermodynamic Parameters for the Micellization of a C12 Cationic Surfactant at 298 K (25°C)
ParameterTypical ValueDescription
Critical Micelle Concentration (CMC)1-15 mMConcentration at which micelles begin to form. Varies with temperature and ionic strength.
ΔG°mic (Gibbs Free Energy)-25 to -35 kJ/molIndicates the spontaneity of the micellization process. A negative value signifies a spontaneous process.
ΔH°mic (Enthalpy)-5 to +2 kJ/molRepresents the heat change during micellization. Can be slightly endothermic or exothermic.
ΔS°mic (Entropy)+80 to +120 J/mol·KShows the change in randomness. A large positive value highlights the hydrophobic effect as the primary driving force.

Adsorption Mechanisms at Diverse Solid-Liquid Interfaces

In addition to adsorbing at the air-water interface, this compound readily adsorbs onto solid surfaces submerged in an aqueous medium. The specific mechanisms governing this adsorption are dictated by the chemical nature of both the surfactant and the solid substrate.

Adsorption Dynamics on Mineralogical Substrates

The adsorption of this compound onto mineral surfaces is of significant interest, particularly in applications like mineral flotation. The nature of the mineral—such as silica (B1680970), silicates (e.g., kaolinite), or oxides (e.g., hematite)—determines the primary adsorption forces. columbia.educarnegiescience.edu For instance, silica (SiO₂) and many silicate (B1173343) clays (B1170129) possess a net negative surface charge in aqueous solutions at neutral or alkaline pH due to the deprotonation of surface silanol (B1196071) (Si-OH) groups. osu.edunih.gov A cationic surfactant like protonated this compound will be strongly attracted to these negatively charged sites. carnegiescience.edu The adsorption process typically follows an isotherm model, such as the Langmuir or Freundlich models, which describe the relationship between the amount of adsorbed surfactant and its concentration in the solution at equilibrium. nih.gov

Role of Electrostatic and Steric Interactions in Adsorption Selectivity

Adsorption is governed by a combination of forces. The primary interactions include:

Electrostatic Interactions: The tertiary amine group in the surfactant's head can be protonated in acidic to neutral solutions, conferring a positive charge. This leads to strong electrostatic attraction to negatively charged mineral surfaces like silica and clays. nih.gov This is a key mechanism for the initial adsorption of surfactant monomers from the bulk solution onto the substrate.

Hydrophobic (Chain-Chain) Interactions: As surface coverage increases, the hydrophobic dodecyl tails of adjacent adsorbed surfactant molecules interact with each other. This cooperative, non-covalent attraction is a major driving force for further adsorption beyond what is dictated by electrostatic forces alone, often leading to the formation of surface aggregates or hemimicelles.

Steric Interactions: The size and packing of the surfactant molecules on the surface play a crucial role. The bulky nature of the headgroup and the flexible alkyl tail influence the maximum achievable surface coverage. At high densities, steric hindrance between the headgroups can limit further adsorption and affect the orientation of the adsorbed molecules.

Hydrogen Bonding Networks within Adsorption Layers

The amide group within the structure of this compound introduces the capability for hydrogen bonding. ias.ac.in The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide hydrogen (N-H) can act as a hydrogen bond donor. unison.mx This allows for specific interactions that contribute to the formation of a structured adsorption layer:

Surfactant-Surface Bonding: The amide group can form hydrogen bonds directly with hydroxyl groups (e.g., silanol groups on silica) present on the mineral surface. researchgate.netnih.gov

Inter-surfactant Bonding: Hydrogen bonds can form between the amide groups of adjacent adsorbed surfactant molecules, leading to a more tightly packed and stable adsorbed layer. researchgate.net

Water Bridging: Water molecules can act as bridges, forming hydrogen bonds with both the surfactant's amide group and the mineral surface, further stabilizing the adsorbed layer.

Table 2: Primary Adsorption Mechanisms of this compound on Different Mineral Surfaces
Mineral SubstrateTypical Surface Charge (at pH 7)Primary Driving ForceSecondary Interactions
Quartz (Silica)NegativeElectrostatic AttractionHydrogen Bonding (with silanol groups), Hydrophobic Interactions
Kaolinite (B1170537) ClayNegative (Faces), pH-dependent (Edges)Electrostatic AttractionHydrophobic Interactions, Hydrogen Bonding
CalcitePositive or Negative (ion dependent)Electrostatic Attraction/Repulsion, ChemisorptionHydrogen Bonding, van der Waals forces
Hematite (B75146) (Fe₂O₃)Positive (below pH ~8)Hydrogen BondingElectrostatic Repulsion (mitigated by other forces), Hydrophobic Interactions

Synergistic Co-adsorption with Ancillary Surfactant Species

The interfacial properties of this compound can be significantly enhanced by mixing it with other types of surfactants, such as non-ionic or anionic species. nih.gov This phenomenon, known as synergism, occurs when the performance of the mixture is greater than the sum of its individual components. nih.gov The negative interaction parameter (β), calculated using theoretical models, can confirm synergistic behavior in a mixed system. mdpi.com

In a mixed system, such as this compound (cationic at low pH) and a non-ionic surfactant, several factors contribute to synergism:

Reduced Electrostatic Repulsion: The non-ionic surfactant molecules can insert themselves between the charged headgroups of the cationic surfactant at an interface or in a micelle. This spacing reduces the electrostatic repulsion between the cationic headgroups, allowing for more compact packing. rsc.org

Favorable Mixing Enthalpy: Specific interactions (e.g., dipole-dipole or hydrogen bonding) between the different headgroups can make the mixed state energetically favorable.

Increased Packing Efficiency: The different sizes and shapes of the surfactant molecules can lead to more efficient packing at the interface, further reducing surface tension or lowering the mixed CMC. columbia.edu

This synergistic effect often results in a mixed critical micelle concentration (mixed CMC) that is lower than the CMC of either individual surfactant. rsc.orgrsc.org Enhanced adsorption at solid-liquid interfaces is also frequently observed, as the formation of more stable mixed surface aggregates is thermodynamically favored. columbia.edunih.gov

Table 3: Illustrative Example of Synergism in a Mixed Surfactant System
Surfactant SystemHypothetical CMC (mM)Observation
This compound (Pure)4.0Baseline CMC for the pure cationic surfactant.
Non-ionic Surfactant (e.g., C12E8) (Pure)0.09Baseline CMC for the pure non-ionic surfactant.
50:50 Molar Mixture0.05The mixed CMC is significantly lower than either of the individual components, demonstrating strong synergistic interaction.

Biological and Biomedical Research Applications and Interactions

Innovations in Drug Delivery System Development

The dual hydrophobic-hydrophilic character of N-[3-(dimethylamino)propyl]dodecanamide makes it a candidate for use in advanced drug delivery systems. Its primary role in this context is to improve the solubility and delivery of therapeutic agents that have poor aqueous solubility, a significant hurdle in pharmaceutical development.

As a surfactant, this compound has the ability to self-assemble into micelles in an aqueous solution above a specific concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core, formed by the dodecyl hydrocarbon tails, and a hydrophilic shell, composed of the N-[3-(dimethylamino)propyl] head groups. This structure creates a nano-scale environment capable of encapsulating poorly water-soluble (hydrophobic) drug molecules within the core. This process, known as solubilization, effectively increases the concentration of the hydrophobic drug that can be maintained in an aqueous formulation.

Research on a closely related analogue with a longer alkyl chain, N-[3-(dimethylamino)propyl]docosanamide hydrochloride (APA-22 HCl), provides insight into this mechanism. Studies showed that this compound undergoes a unique stepwise aggregation process. nih.gov It first forms initial aggregates at a critical aggregation concentration (cac), and then, at a higher concentration, these aggregates transition into a different form capable of solubilizing oil-based materials. nih.gov This stepwise aggregation is believed to be responsible for its excellent water solubility and solubilizing capacity. nih.gov This suggests that this compound likely follows a similar principle, forming micellar structures that serve as carriers for hydrophobic compounds. The interaction between various drugs and surfactants is a field of study that utilizes techniques such as conductivity, surface tension, and spectrophotometry to characterize these systems. researchgate.net

Table 1: Aggregation Properties of a Related Amidopropylamine Surfactant (APA-22 HCl) in Aqueous Solution

ParameterConcentration (mol/L)Observation
C1 (cac) ~1 x 10-4Initial aggregate formation begins. Solution remains transparent.
C2 ~4 x 10-4Aggregates transition to a form capable of solubilizing oil-soluble dyes. Solution may appear bluish or translucent.

Data derived from studies on N-[3-(dimethylamino)propyl]docosanamide hydrochloride, a C22 analogue of this compound. nih.gov

Enhancing the bioavailability of poorly soluble drugs is a major goal in pharmaceutical formulation. bioduro.comnih.gov For a drug administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal membrane. nih.gov By improving drug solubilization, surfactants like this compound can potentially increase the concentration of a drug available for absorption, which is a key strategy for enhancing bioavailability. nih.gov

Furthermore, surfactants can act as permeation enhancers. They can interact with the lipid components of biological membranes, transiently disrupting their highly organized structure. This disruption can reduce the barrier function of the membrane, facilitating the passage of drug molecules across it. While the potential for this compound to be used in such strategies exists due to its fundamental surfactant properties, specific research detailing its application for enhancing drug bioavailability or as a dedicated membrane permeation enhancer in biomedical contexts is not extensively documented in the public domain.

Interactions with Cellular and Subcellular Structures

The inherent ability of this compound to interact with lipids makes its effect on cell membranes a critical area of investigation. These interactions can modulate the structure and function of the cell membrane and its components.

The interaction of this compound with cell membranes is predicted to be driven by a combination of electrostatic and hydrophobic forces. The positively charged dimethylamino head group would facilitate an initial electrostatic attraction to the negatively charged components often found on the surface of cell membranes, such as phosphatidylserine and other anionic lipids.

Following this initial binding, the hydrophobic dodecyl tail can insert itself into the nonpolar core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid acyl chains. At sufficient concentrations, this disruption can compromise the integrity of the membrane. This mechanism is analogous to the "carpet model" used to describe the action of some antimicrobial peptides, where amphiphilic molecules accumulate on the membrane surface, leading to tension and eventual micellization or pore formation that disrupts the bilayer structure. mdpi.com Studies on other cationic molecules, such as chitosan, have similarly shown that they interact with negatively charged lipids primarily through electrostatic forces, leading to membrane disruption. nih.gov

Membrane fluidity is a measure of the freedom of movement of phospholipids within the bilayer and is essential for normal cellular function. nih.gov The insertion of foreign molecules, such as surfactants, can alter this property. The incorporation of the single dodecyl chain of this compound among the double-chained phospholipids of the membrane creates packing defects and increases the free volume within the hydrophobic core.

The interaction between surfactants and proteins is complex. While some specialized surfactants or formulations are designed to maintain protein structure, the general behavior of surfactants, particularly ionic ones, often involves protein denaturation. At concentrations above the CMC, surfactant micelles can bind to proteins and disrupt their native tertiary and secondary structures.

There is no significant evidence in the scientific literature to suggest that this compound is used as a stabilizing agent for proteins or enzymes in biological media. Its application in formulations is more commonly associated with its surface tension-reducing, emulsifying, or cleansing properties rather than protein stabilization. Therefore, its role in this specific area of biomedical research appears to be minimal.

Investigations into Bioactive Properties

This compound, a cationic surfactant, possesses a unique molecular structure consisting of a long hydrophobic dodecyl chain and a hydrophilic headgroup containing a tertiary amine. This amphiphilic nature is central to its observed biological activities.

Identification in Natural Product Extracts with Biological Activities

Despite the vast diversity of bioactive compounds isolated from natural sources, there is currently no scientific literature reporting the identification of this compound in natural product extracts. The compound is primarily recognized as a product of chemical synthesis. Its structural components, dodecanoic acid (lauric acid) and N,N-dimethyl-1,3-propanediamine, are common industrial chemicals used in its manufacture. The absence of this specific amide in comprehensive databases of natural products suggests that it is not a naturally occurring molecule.

Evaluation of Biocidal and Antimicrobial Potency

The biocidal and antimicrobial properties of this compound and related cationic surfactants are attributed to their ability to disrupt the integrity of microbial cell membranes. The positively charged headgroup interacts with the negatively charged components of the microbial cell envelope, such as phospholipids and teichoic acids, leading to membrane destabilization and cell lysis.

While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microorganisms are not extensively documented in publicly available research, the general class of cationic surfactants to which it belongs has demonstrated efficacy against various bacteria and fungi. The length of the hydrophobic alkyl chain is a critical determinant of antimicrobial activity, with dodecyl (C12) chains often exhibiting potent effects.

Table 1: General Antimicrobial Activity of Cationic Surfactants with Dodecyl Chains

Microorganism TypeGeneral Efficacy
Gram-positive bacteriaGenerally effective
Gram-negative bacteriaModerately effective
Fungi (Yeasts and Molds)Effective against some species

Note: This table represents generalized findings for C12 cationic surfactants and may not reflect the specific activity of this compound.

Applications in Gene Delivery and Bioimaging Research Using Derivatives

The unique chemical structure of this compound makes it a versatile platform for the development of derivatives with specialized functions in biomedical research, particularly in the fields of gene delivery and bioimaging.

Derivatives of this compound are being explored as non-viral vectors for gene therapy. By quaternizing the tertiary amine group, a permanent positive charge is introduced, creating a cationic lipid. These cationic lipids can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and siRNA, to form nano-sized complexes called lipoplexes. These lipoplexes can facilitate the entry of genetic material into cells, a crucial step in gene therapy.

One area of investigation involves the synthesis of "gemini" surfactants, where two this compound-like molecules are linked by a spacer. These gemini surfactants have shown enhanced efficiency in compacting DNA and improved gene transfection capabilities compared to their single-chain counterparts.

While direct applications of this compound derivatives in bioimaging are less documented, the fundamental structure lends itself to modification with fluorescent moieties. By attaching a fluorescent dye to the molecule, researchers could potentially create probes for imaging cell membranes or for tracking the intracellular delivery of gene therapies. The amphiphilic nature of the compound would facilitate its interaction with cellular structures, making it a candidate for developing novel imaging agents. Research in this area is still in its nascent stages.

Table 2: Potential Applications of this compound Derivatives

Derivative TypeApplicationMechanism
Quaternized AminesGene DeliveryForms cationic lipoplexes with nucleic acids, facilitating cellular uptake.
Gemini SurfactantsGene DeliveryEnhanced DNA compaction and transfection efficiency.
Fluorescently LabeledBioimaging (potential)Acts as a probe for imaging cellular membranes or tracking drug/gene delivery.

Industrial and Environmental Research Perspectives

Advancements in Mineral Processing and Flotation Technologies

The compound has shown significant promise as a flotation reagent, particularly in the separation of silicate (B1173343) gangue from valuable minerals. Its performance is rooted in its ability to selectively adsorb onto mineral surfaces, altering their hydrophobicity.

N-[3-(dimethylamino)propyl]dodecanamide has been investigated as a novel cationic collector for the reverse flotation of iron ores and the desilication of magnesite. researchgate.netmdpi.com In these processes, the goal is to float the unwanted silicate minerals (like quartz) away from the valuable iron or magnesium-bearing minerals. Research indicates that this amidoamine collector demonstrates significant selectivity towards quartz, while the flotation of minerals like hematite (B75146) and kaolinite (B1170537) is inhibited, even without the use of a traditional depressant like starch. researchgate.net

Studies comparing its effectiveness to etheramine, a widely used collector, have highlighted its potential. For instance, flotation experiments on pure quartz, kaolinite, and hematite samples have been performed to assess its selective collection capabilities. researchgate.net The collector's performance is often quantified by measuring the contact angle on the mineral surface; a higher contact angle indicates greater hydrophobicity and better floatability. One study noted that the amidoamine collector increased the contact angle of quartz from 10° to approximately 50°, facilitating its total floatability, while not impacting the contact angle of hematite. researchgate.net This selectivity is crucial for achieving high-purity concentrates.

Table 1: Comparative Collector Performance on Pure Minerals researchgate.net
MineralCollectorEffect on Contact AngleFloatability Outcome
QuartzThis compoundIncreased from 10° to ~50°Total floatability achieved
HematiteThis compoundNo significant impactFlotation inhibited
KaoliniteThis compoundNot specifiedFlotation inhibited

The selective performance of this compound is governed by its specific adsorption mechanism onto mineral surfaces. In the reverse flotation of iron ore, the collector must adsorb onto the negatively charged quartz surface while avoiding the iron oxide surfaces. mdpi.com Research utilizing Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) has elucidated this mechanism. mdpi.com

The adsorption is primarily driven by a combination of electrostatic interactions and hydrogen bonding. mdpi.com At the typical alkaline pH of flotation (around pH 10), the quartz surface is negatively charged, attracting the positively charged cationic head of the amidoamine collector. researchgate.netresearchgate.net Furthermore, spectroscopic analyses confirm that the amine groups in the collector molecule form strong hydrogen bonds with the oxygen atoms (in Si-O, Si-O-Si, or Si-OH groups) on the quartz surface. mdpi.com This dual-interaction model explains the strong and selective adsorption that leads to efficient flotation of silicate gangue. Electrophoretic mobility and contact angle measurements have been employed to corroborate these findings, confirming the modification of the quartz surface charge and wettability upon collector adsorption. researchgate.netresearchgate.net

Investigations into Material Compatibility and Surface Treatment Processes

The interaction of this compound and its derivatives with metal surfaces has been explored, particularly for its potential in surface treatment and corrosion inhibition. While research on the exact compound is limited in this area, studies on closely related N-acyl-N,N-dimethyl-N-alkyl ammonium (B1175870) surfactants provide significant insights. These compounds are investigated for their ability to protect metals, such as mild steel, in acidic environments. nih.govresearchgate.net

The primary mechanism of protection involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The efficiency of this inhibition is dependent on the concentration of the inhibitor and the temperature. Research on derivatives like N-(3-(dimethyl benzyl (B1604629) ammonio)propyl)alkanamide chlorides has shown that they act as mixed-type inhibitors, and their adsorption can be described by the Villamil adsorption isotherm. researchgate.net The thermodynamic data from these studies often indicate a chemisorption process, where a chemical bond is formed between the inhibitor and the metal surface. researchgate.netresearchgate.net This strong adsorption leads to high inhibition efficiencies, making these types of compounds valuable for material preservation in industrial settings.

Table 2: Research Findings on a Related Compound (DMBL*) as a Corrosion Inhibitor for Mild Steel in 1 M HCl researchgate.net
ParameterFinding
Inhibition TypeMixed-type
Adsorption MechanismChemisorption
Adsorption Isotherm ModelVillamil adsorption isotherm
Effect of ConcentrationInhibition efficiency increases with concentration
Effect of TemperatureInhibition efficiency increases with temperature

*DMBL: N-(3-(dimethyl benzyl ammonio)propyl)lauramide chloride, a derivative of the subject compound.

Environmental Fate and Ecotoxicity Research

Biodegradation Pathways and Environmental Persistence

Detailed studies on the specific biodegradation pathways of this compound are not extensively available in the public domain. For the related compound this compound N-oxide, available safety data sheets indicate that information on persistence and degradability has not been established. chemos.de This lack of data highlights a significant gap in the understanding of the environmental behavior of this class of amidoamine surfactants. General principles of surfactant biodegradation suggest that the long alkyl chain would likely undergo degradation through pathways such as omega- and beta-oxidation, while the polar head group's fate is less certain without specific studies. The environmental persistence of the molecule is, therefore, an area requiring further investigation to determine its half-life in various environmental compartments like water and soil.

Research AreaFindings for this compound & Related CompoundsData Availability
Biodegradation Pathways Specific pathways are not well-documented in available literature.Limited
Environmental Persistence Data is not available for the N-oxide variant, suggesting a similar gap for the parent compound. chemos.deNot Available

Assessment of Aquatic and Terrestrial Ecotoxicity

Classification SystemHazard CodeHazard StatementSource
GHS Classification (Acetate Salt) H410Very toxic to aquatic life with long lasting effects nih.gov
Hazard Class (Acetate Salt) Aquatic Chronic 1Poses a long-term hazard to the aquatic environment nih.gov

Studies on Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms is a key aspect of its environmental risk profile. However, specific experimental data, such as the bioconcentration factor (BCF), are limited. For surfactants, the standard method of estimating bioaccumulation potential using the octanol-water partition coefficient (Kow) is often not feasible experimentally. cefas.co.uk This necessitates direct measurement of BCF in laboratory studies. cefas.co.uk

Available information for the related this compound N-oxide indicates that data on bioaccumulative potential is not available. chemos.de The molecular structure of this compound includes a long hydrophobic alkyl chain, which suggests a potential for partitioning into fatty tissues of organisms. However, its surfactant properties and the presence of an ionizable amino group complicate predictions, as these can influence uptake, distribution, and elimination processes in organisms. nih.gov Without empirical BCF data, the bioaccumulation potential remains an area of uncertainty that requires dedicated research.

ParameterFindingResearch Status
Bioconcentration Factor (BCF) Experimentally determined BCF value is not available in the reviewed literature.Further research required
Bioaccumulative Potential Data for the related N-oxide variant is not available. chemos.deUncertainty remains
Predictive Challenges Standard Kow determination is not suitable for surfactants. cefas.co.ukMethodological challenges exist

Computational and Theoretical Research Approaches

Molecular Dynamics Simulations of Complex Interfacial Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of N-[3-(dimethylamino)propyl]dodecanamide, MD simulations are invaluable for understanding its behavior in complex interfacial systems, such as at the air-water or oil-water interface, and its self-assembly into micelles. These simulations can predict macroscopic properties based on the microscopic interactions of the surfactant molecules.

MD simulations of analogous amphiphilic molecules, like dimethyldodecylamine-N-oxide (DDAO), have been successfully used to study the structural and interfacial properties of their micelles. nih.gov A similar approach could be applied to this compound to elucidate its aggregation behavior. Such simulations would typically involve the parameters outlined in the following table.

Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound Micellar System
ParameterTypical Value/MethodPurpose in Simulation
Force FieldCHARMM36, AMBER, or GROMOSDefines the potential energy of the system, governing the interactions between atoms.
Water ModelTIP3P or SPC/ERepresents the solvent molecules and their interactions.
System Size~100-200 surfactant molecules and ~50,000 water moleculesTo form a stable micelle and minimize finite size effects.
Simulation Time100-500 nanosecondsTo allow for the system to reach equilibrium and sample various conformations.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking experimental conditions.
Temperature298 K (25 °C)To simulate behavior at room temperature.
Pressure1 barTo simulate behavior at standard atmospheric pressure.

From these simulations, detailed information about the micellar structure can be extracted. For instance, the shape of the micelles, which can range from spherical to ellipsoidal, can be determined. nih.gov Other key properties that can be calculated include the area per surfactant molecule at the micelle surface and the number of water molecules hydrating the hydrophilic headgroups. nih.gov Furthermore, the simulations can shed light on the partitioning of other molecules, such as oils or active ingredients, within the micellar core or at the interface. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to elucidate reaction mechanisms. For this compound, these calculations can provide fundamental insights into its synthesis and potential degradation pathways.

The synthesis of this compound typically involves the amidation of a dodecanoic acid derivative with N,N-dimethyl-1,3-propanediamine. Quantum chemical calculations can be used to model the reaction pathway of this amidation reaction. This would involve calculating the energies of the reactants, transition states, and products.

A hypothetical study could investigate the reaction mechanism, providing data such as that presented in the table below.

Table 2: Hypothetical Calculated Thermodynamic Data for the Amidation Reaction to Form this compound
ParameterCalculated Value (kJ/mol)Significance
Enthalpy of Reaction (ΔH)-70 to -80Indicates an exothermic reaction, which is consistent with experimental findings for similar amidations. researchgate.net
Activation Energy (Ea)+120 to +150Represents the energy barrier for the reaction, influencing the reaction rate.
Gibbs Free Energy of Reaction (ΔG)-50 to -60A negative value indicates a spontaneous reaction under standard conditions.

Such calculations would allow for a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction. For instance, the calculations could model the nucleophilic attack of the primary amine of N,N-dimethyl-1,3-propanediamine on the carbonyl carbon of the dodecanoic acid derivative. This would help in optimizing reaction conditions to improve yield and minimize byproducts. While experimental studies have estimated the enthalpy of formation for a similar compound, N-[3-(Dimethylamino)propyl] hexadecanamide, researchgate.net quantum chemical calculations can provide a theoretical basis for these experimental values and offer a deeper understanding of the underlying molecular energetics.

Derivatives and Structural Analogues in Advanced Research

Structure-Activity Relationship Studies for Tailored Functionality

The functionality of N-[3-(dimethylamino)propyl]dodecanamide and its analogues is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence their performance, particularly as surfactants. Key areas of investigation include the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup.

Research into related amidoamine-based cationic surfactants demonstrates a clear correlation between the length of the alkyl chain and the surfactant's surface activity. As the chain length increases, the efficiency of the molecule at reducing surface tension improves, which is reflected in a lower critical micelle concentration (CMC). For instance, studies on N-(3-(Dimethyl Benzyl (B1604629) Ammonio) Propyl) Alkanamide Chloride, a cationic derivative, showed that increasing the alkyl chain from dodecyl (C12) to myristyl (C14) and cetyl (C16) resulted in a progressive decrease in the CMC, indicating that fewer molecules are needed to form micelles. researchgate.net This is because the greater hydrophobicity of longer chains provides a stronger driving force for the molecules to self-assemble and aggregate in aqueous solutions. researchgate.net

The thermodynamic parameters of micellization and adsorption are also heavily dependent on the alkyl chain length and temperature. researchgate.net These SAR studies allow for the rational design of amidoamine surfactants with tailored properties, such as enhanced micelle stability or specific interfacial behavior, for targeted research and industrial applications.

Table 1: Influence of Alkyl Chain Length on the Critical Micelle Concentration (CMC) of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Surfactants at 25°C

Compound NameAlkyl ChainCMC (mol/L)
N-benzyl-N,N-dimethyl-3-lauramidopropan-1-aminium chlorideC12Data value not specified in source, but noted as higher than C14 and C16 derivatives
N-benzyl-N,N-dimethyl-3-myristamidopropan-1-aminium chlorideC14Data value not specified in source, but noted as intermediate
N-benzyl-N,N-dimethyl-3-palmitamidopropan-1-aminium chlorideC16Data value not specified in source, but noted as the lowest of the three

This table illustrates the general principle observed in research that the CMC of amidoamine-based surfactants decreases as the length of the hydrophobic alkyl chain increases. researchgate.net

Functionalization Strategies for Diverse Research Applications

The chemical reactivity of the tertiary amine in the this compound headgroup provides a locus for various functionalization strategies, enabling the creation of derivatives with enhanced or novel properties for diverse research fields.

Common functionalization strategies include:

Quaternization: The tertiary amine can be quaternized by reacting it with agents like benzyl chloride or other alkyl halides. researchgate.net This process converts the amidoamine into a permanently cationic quaternary ammonium (B1175870) compound, significantly altering its properties. These cationic surfactants are investigated for their potential as antimicrobial agents and as components in gene delivery systems, where the positive charge facilitates interaction with negatively charged cell membranes and nucleic acids. researchgate.netmdpi.com

Oxidation: The dimethylamino group can be oxidized to form this compound N-oxide. chemspider.com Amine oxides are a class of non-ionic or cationic (in acidic conditions) surfactants known for their foam-boosting and stabilizing properties.

Dimerization (Gemini Surfactants): this compound can be used as a precursor to synthesize more complex surfactant architectures, such as Gemini surfactants. These are composed of two amidoamine surfactant molecules chemically linked by a spacer chain, for example, N1,N10-bis(3-dodecanamidopropyl)-N1,N1,N10,N10-tetramethyldecan-1,10-diammonium bromide. researchgate.net Gemini surfactants often exhibit superior surface activity and significantly lower CMCs compared to their single-chain counterparts. researchgate.net

Isotopic Labeling: For mechanistic and metabolic studies, the compound can be isotopically labeled. For instance, N-(3-(Dimethylamino)propyl)dodecanamide-D23 is a deuterated version used in surface chemistry and colloid research to trace the molecule's behavior. cymitquimica.com

These functionalization approaches are instrumental in adapting the core amidoamine structure for advanced applications, including roles in non-viral gene delivery vectors and as specialized surfactants for controlling hydrate (B1144303) agglomeration in industrial settings. cymitquimica.comnih.gov

Table 2: Functionalization of this compound and Research Applications

Functionalization StrategyResulting Derivative ClassPotential Research Application
QuaternizationCationic Surfactants (Quaternary Ammonium Compounds)Antimicrobial agents, Gene delivery vectors researchgate.netmdpi.com
OxidationAmine OxidesFoam stabilizers, Formulation components chemspider.com
DimerizationGemini SurfactantsHigh-efficiency surfactant systems researchgate.net
Isotopic LabelingDeuterated AnaloguesMechanistic studies in surface chemistry cymitquimica.com

This table summarizes key strategies for modifying this compound and the resulting applications explored in advanced research.

Comparative Analysis with Other Amidoamine and Surfactant Classes

The performance of this compound is best understood through comparative analysis with other amidoamines and different classes of surfactants. Such comparisons highlight its unique properties and suitability for specific applications.

Amidoamines vs. Etheramines: In the field of mineral processing, molecular dynamics simulations have been used to compare the adsorption of this compound (an amidoamine) with etheramine surfactants on quartz and hematite (B75146) surfaces. researchgate.net The study found that the amidoamine tends to be a more selective collector for quartz. researchgate.net This enhanced selectivity is attributed to two main factors: the bulky head group of the amidoamine, which creates steric hindrance that impairs its adsorption on the hydrated hematite surface, and the presence of the amide group. researchgate.net The amide functionality promotes hydrogen bonding between adjacent surfactant molecules, which helps to stabilize the adsorbed layer on the target mineral surface. researchgate.net

Amidoamines vs. Betaines: this compound is the direct precursor to the amphoteric surfactant Lauramidopropyl Betaine (B1666868) (LAB), also known as Cocamidopropyl Betaine (CAPB) when derived from mixed coconut fatty acids. sci-hub.senih.gov While the amidoamine is cationic at low pH, the betaine is zwitterionic over a wide pH range. Betaines are known for being exceptionally mild to the skin and can reduce the irritation potential of formulations containing harsher anionic surfactants. sci-hub.se Alkyl amido betaines like CAPB are also effective at increasing the viscosity of formulations that contain anionic surfactants such as sodium lauryl ether sulfate (B86663) (SLES). sci-hub.se

Amidoamines vs. Other Cationic Surfactants: Compared to conventional cationic surfactants that lack the amide group, amidoamine-based surfactants can exhibit different interfacial behaviors. The amide linkage can participate in hydrogen bonding, which can influence aggregation, foam stability, and interaction with surfaces. researchgate.net Cationic surfactants derived from amidoamines have been shown to have good biological activity. researchgate.net

Table 3: Comparative Properties of Surfactant Classes

Surfactant ClassExample CompoundKey Differentiating Feature(s)
AmidoamineThis compoundAmide group allows for hydrogen bonding; Bulky headgroup can enhance selectivity in certain applications. researchgate.net
Etheramine(Not specified)Lacks amide group; Adsorption behavior is less sterically hindered compared to amidoamines. researchgate.net
Amphoteric BetaineLauramidopropyl Betaine (LAB)Zwitterionic; Known for mildness and viscosity-building properties with anionics. sci-hub.se

This table provides a comparative overview of this compound relative to other important surfactant classes.

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The conventional synthesis of N-[3-(dimethylamino)propyl]dodecanamide typically involves condensation reactions between dodecanoic acid derivatives and N,N-dimethyl-1,3-propanediamine. While effective, these methods often rely on harsh reaction conditions and potentially hazardous reagents. Future research must prioritize the development of more sustainable and environmentally benign synthetic pathways, guided by the principles of green chemistry.

Key areas for exploration include:

Biocatalysis: The use of enzymes, such as lipases, presents a promising green alternative for amide bond formation. nih.gov Enzymatic synthesis can proceed under mild conditions (lower temperatures, neutral pH), often with high specificity, which reduces the need for protecting groups and minimizes by-product formation. nih.govacs.org Research into identifying and optimizing suitable enzymes for the amidation of dodecanoic acid with N,N-dimethyl-1,3-propanediamine could lead to a significantly greener manufacturing process.

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing conventional organic solvents is a core principle of green chemistry. researchgate.netchemistryjournals.net Investigating solvent-free synthesis methods, such as melt polycondensation, could reduce the generation of volatile organic compounds (VOCs). Additionally, the use of greener solvents like cyclopentyl methyl ether could offer a safer alternative to traditional options. nih.gov

Atom Economy: Future synthetic strategies should be designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org This involves minimizing the use of stoichiometric reagents and favoring catalytic approaches that generate less waste.

A comparative analysis of potential synthetic routes is presented in the table below.

Synthetic RouteKey PrinciplesPotential AdvantagesResearch Challenges
Conventional Synthesis (e.g., Acid Chloride)Traditional chemical synthesisEstablished methodology, potentially high yields (75-85%) Use of hazardous reagents (e.g., thionyl chloride), generation of by-products, potential for harsh reaction conditions.
Enzymatic SynthesisBiocatalysis, Green ChemistryMild reaction conditions, high specificity, reduced by-products, improved safety profile. nih.govacs.orgEnzyme stability and cost, optimization of reaction kinetics, scalability.
Solvent-Free Synthesis (e.g., Melt Polycondensation)Green Chemistry, Waste ReductionElimination of VOCs, reduced waste streams. Requires high temperatures (e.g., 150°C), potential for thermal degradation, catalyst selection (e.g., p-toluenesulfonic acid).

Elucidation of Intricate Biological Interaction Pathways

The primary mechanism of action for this compound is attributed to its surfactant properties. Its amphiphilic structure, featuring a hydrophobic dodecyl tail and a hydrophilic dimethylamino-propyl headgroup, enables it to reduce surface tension and facilitate the mixing of immiscible substances. This characteristic is fundamental to its application in forming micelles for drug delivery systems and as a stabilizing agent in biological formulations.

However, a more granular understanding of its interactions at the molecular and cellular levels is required. Future research should focus on:

Membrane Interactions: Investigating how the molecule interacts with biological membranes is crucial. Understanding the dynamics of its insertion into lipid bilayers, the potential for membrane disruption, and the influence of the amide group on these interactions will provide insights into its biocompatibility and potential toxicological pathways.

Protein Interactions: As a stabilizing agent for proteins and enzymes in cell culture media, it is important to elucidate the specific nature of its interactions with these macromolecules. Studies should aim to characterize the binding sites and the conformational changes induced in proteins upon interaction with the surfactant.

Antimicrobial Mechanisms: While compounds with similar structures have shown antimicrobial properties, the specific mechanisms of action are not fully understood. Research is needed to determine how this compound affects microbial cell membranes and intracellular targets.

Rational Design for Optimized Industrial Performance

The industrial performance of this compound is intrinsically linked to its molecular structure. By systematically modifying its chemical architecture, its properties can be tailored for specific applications. This rational design approach requires a deep understanding of structure-property relationships.

Future research in this area should include:

Influence of Hydrophobic Chain Length: Systematically varying the length of the alkyl chain (currently C12) would allow for the fine-tuning of properties such as critical micelle concentration (CMC), surface tension reduction, and foaming ability. nih.govresearchgate.net

Modification of the Headgroup: Alterations to the hydrophilic headgroup, such as quaternization of the tertiary amine to form a cationic surfactant, can significantly impact its interfacial properties and interactions with charged surfaces. researchgate.netresearchgate.net

Role of the Amide Group: The amide group contributes to the hydrophilicity and can participate in hydrogen bonding, which influences the packing of the surfactant at interfaces and the stability of adsorbed layers. nih.govdiva-portal.org Further studies on the impact of the amide group's position and number in related structures can guide the design of new amidoamine surfactants with enhanced performance. researchgate.net

The table below summarizes key structural features and their potential impact on performance.

Structural FeaturePotential ModificationPredicted Impact on Performance
Hydrophobic Alkyl Chain (C12)Increase or decrease chain lengthAffects CMC, solubility, and emulsifying properties. nih.gov
Tertiary Amine HeadgroupQuaternization to form a cationic headgroupAlters charge, interfacial adsorption, and antimicrobial activity. researchgate.net
Amide LinkageVarying the number or position of amide groupsInfluences hydrophilicity, hydrogen bonding capability, and biodegradability. diva-portal.orgresearchgate.net

Development of Comprehensive Environmental Risk Assessment Methodologies

Ensuring the environmental safety of this compound is paramount. While some data on its ecotoxicity exists, a more comprehensive and standardized approach to its environmental risk assessment is needed. For instance, the acetate (B1210297) salt of this compound is classified as very toxic to aquatic life with long-lasting effects. nih.gov

Future research must address the following challenges:

Toxicity Across Trophic Levels: Ecotoxicological testing should be expanded to include a wider range of organisms representing different trophic levels to fully characterize its potential impact on aquatic and terrestrial ecosystems.

Life Cycle Assessment: A complete life cycle assessment (LCA) is needed to evaluate the environmental impact of the compound from its synthesis to its disposal. This would include assessing the environmental footprint of the raw materials, the manufacturing process, its use phase, and its ultimate fate in the environment.

Transformation Products: Research should also focus on identifying and assessing the potential toxicity of any transformation products that may form during its degradation in the environment.

Synergistic Integration of Computational and Experimental Research

The integration of computational modeling with experimental research offers a powerful synergy for accelerating the understanding and development of this compound. Computational methods can provide valuable insights into its behavior at a molecular level, guiding experimental design and interpreting results.

Key areas for synergistic research include:

Molecular Dynamics Simulations: These simulations can be used to model the self-assembly of the surfactant into micelles, its interaction with lipid bilayers, and its binding to proteins. This can help elucidate the mechanisms behind its function in drug delivery and its biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the physicochemical properties, biological activity, and toxicity of new derivatives of this compound based on their chemical structure. This can facilitate the rational design of safer and more effective compounds.

Quantum Mechanical Calculations: These calculations can provide detailed information about the electronic structure of the molecule, which can be used to understand its reactivity and to predict its spectroscopic properties.

By combining the predictive power of computational chemistry with the empirical data from laboratory experiments, researchers can build a more complete and nuanced understanding of this compound, paving the way for its responsible and innovative application in the future.

Q & A

Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]dodecanamide in laboratory settings?

The synthesis typically involves reacting dodecanoic acid (or its activated derivatives, such as dodecanoyl chloride) with N,N-dimethyl-1,3-propanediamine. Key methodological considerations include:

  • Reagent selection : Use of coupling agents (e.g., oxalyl chloride) to activate the carboxylic acid for amide bond formation .
  • Solvent system : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere to minimize side reactions .
  • Yield optimization : Reaction temperatures between 0–25°C and stoichiometric ratios (1:1.2 for amine:acyl chloride) improve yields to ~75–91% for analogous compounds .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

Structural characterization requires multi-modal analytical techniques:

  • NMR spectroscopy : Confirm proton environments (e.g., dimethylamino protons at δ ~2.2–2.4 ppm, amide NH at δ ~6.5–7.0 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (expected m/z for C₁₇H₃₆N₂O: 300.28) .
  • FT-IR : Amide C=O stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the critical physicochemical properties relevant to experimental design?

Key parameters include:

  • Molecular weight : 300.48 g/mol .
  • Solubility : Hydrophobic (soluble in organic solvents like chloroform, THF; poorly soluble in water) .
  • Thermal stability : Decomposition observed above ~200°C .
  • Surface activity : Critical micelle concentration (CMC) can be determined via tensiometry, relevant for surfactant studies .

Advanced Research Questions

Q. How does this compound modulate surfactant behavior in complex biological systems?

Advanced studies may explore:

  • Molecular dynamics (MD) simulations : To model interactions with lipid bilayers or proteins, focusing on amine protonation states (pH-dependent) and alkyl chain packing .
  • Synergistic effects : Combining with betaines or oxidants (e.g., N-oxide derivatives) to enhance antimicrobial or antistatic properties .
  • Biocompatibility assays : Cytotoxicity screening (e.g., MTT assay on mammalian cells) to assess safety for biomedical applications .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological solutions include:

  • HPLC-MS/MS : Reverse-phase C18 columns (acetonitrile/water gradient) with tandem MS detection for sensitivity (LOD ~0.1 ppm) .
  • Impurity profiling : Identify byproducts (e.g., unreacted amine or acyl chloride) via GC-MS or 2D NMR .
  • Validation protocols : Follow ICH guidelines for linearity, precision, and accuracy in method development .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictory findings (e.g., antimicrobial vs. inert behavior) may stem from:

  • Experimental variables : Differences in solvent systems (aqueous vs. organic), pH, or bacterial strains .
  • Sample purity : Impurities like residual amines can skew bioactivity; rigorous purification (≥95% purity by HPLC) is critical .
  • Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to probe binding interactions with microbial membranes .

Q. What strategies are effective for studying the environmental fate of this compound?

Ecotoxicity assessments require:

  • Biodegradation assays : OECD 301B test to measure microbial degradation rates in aqueous systems .
  • Aquatic toxicity models : Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .
  • Adsorption studies : Batch experiments with soil/sediment to assess partitioning coefficients (Kd) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.